2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a hydroxypropyl chain, and a tetrahydropyran ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. This intermediate is then reacted with a hydroxypropylamine derivative under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluorophenoxy group can be reduced to a phenol derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include ketones, phenols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with enzymes or receptors, modulating their activity. The hydroxypropyl chain and tetrahydropyran ring contribute to the compound’s binding affinity and selectivity, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide
- 2-(2-bromophenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide
- 2-(2-methylphenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide
Uniqueness
Compared to its analogs, 2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c17-13-3-1-2-4-15(13)22-11-16(20)18-8-5-14(19)12-6-9-21-10-7-12/h1-4,12,14,19H,5-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFUEPAUKQVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)COC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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